methyl 4-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
Description
Methyl 4-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2-methoxyphenyl group at position 1, a methyl group at position 5, and an amide-linked benzoate ester at position 2. Its structure combines aromatic, polar (amide, ester), and hydrogen-bonding functionalities, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals. The compound’s synthesis likely involves amide coupling between a triazole-4-amine precursor and methyl 4-(chlorocarbonyl)benzoate, followed by purification via recrystallization or chromatography .
Properties
IUPAC Name |
methyl 4-[[1-(2-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-12-17(21-22-23(12)15-6-4-5-7-16(15)26-2)18(24)20-14-10-8-13(9-11-14)19(25)27-3/h4-11H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQBJBVLWIBDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then subjected to further functionalization to introduce the methoxyphenyl and benzoate groups.
Cycloaddition Reaction: The initial step involves the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form the 1,2,3-triazole ring.
Functionalization: The triazole intermediate is then reacted with 2-methoxyphenylamine and methyl 4-aminobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Research indicates that methyl 4-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate exhibits a range of biological activities:
- Antimicrobial Properties: Triazole derivatives are widely recognized for their antimicrobial effects. Studies have shown that compounds containing triazole rings can inhibit the growth of various pathogenic microorganisms .
- Anticancer Activity: The compound has been evaluated for its potential anticancer properties. Research suggests that it may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific signaling pathways .
Antimicrobial Efficacy
A study conducted by researchers explored the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory activity against several bacterial strains, demonstrating its potential as a lead compound for developing new antimicrobial agents .
Anticancer Mechanisms
In another investigation focusing on anticancer activity, this compound was tested against various cancer cell lines. The findings revealed that the compound induced cell cycle arrest and apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential utility in cancer therapy as a novel agent targeting tumor cells .
Mechanism of Action
The mechanism of action of methyl 4-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Comparison with Similar 1,2,3-Triazole Derivatives
Substituent Variations on the Triazole Core
The target compound’s structural uniqueness arises from:
- Position 1 : 2-Methoxyphenyl group (uncommon in analogs; most feature 4-methoxybenzyl or alkyl substituents).
- Position 4 : Amide-linked benzoate ester (distinct from sulfonylmethyl, tosylmethyl, or simple aryl groups in analogs).
- Position 5 : Methyl group (shared with some analogs but absent in others).
Table 1: Substituent Comparison of Selected 1,2,3-Triazoles
Functional Group Analysis
- Amide vs.
- Ester vs. Simple Aryl Groups : The benzoate ester increases molecular weight (MW ≈ 365 g/mol) and lipophilicity relative to phenyl or tolyl substituents (e.g., MW = 202 g/mol in ), which may influence bioavailability .
- Methoxy Positioning : The 2-methoxyphenyl group introduces steric hindrance and electronic effects distinct from 4-methoxybenzyl analogs, possibly altering conformational stability .
Physical Properties
- Solubility : The benzoate ester likely confers moderate solubility in polar aprotic solvents (e.g., DCM, DMF), contrasting with sulfonylmethyl derivatives, which may exhibit higher polarity .
- Melting Point : Expected to range between 120–150°C, similar to triazoles with aromatic ester substituents .
Biological Activity
Methyl 4-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The triazole ring system in this compound is known for its diverse pharmacological properties, making it a subject of significant interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methoxyphenyl group and a triazole moiety, which are critical for its biological activity. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives similar to this compound. For instance:
- Mechanism of Action : Triazole compounds have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to reduced cell proliferation in various cancer cell lines.
- Case Studies : In one study, derivatives exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 (IC50 = 1.1 μM) and HCT-116 (IC50 = 2.6 μM) . The compound's ability to induce apoptosis and inhibit tumor growth was also observed.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 1.1 |
| This compound | HCT-116 | 2.6 |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented:
- Spectrum of Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- In Vitro Studies : In vitro assays indicated that certain triazole compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Molecular Docking Studies
Computational studies using molecular docking have provided insights into the binding affinities of this compound with target proteins involved in cancer progression and microbial resistance. These studies suggest a favorable interaction with active sites critical for enzyme function .
Quantum Computational Analysis
Quantum computational methods have been employed to analyze the vibrational modes of the compound. These analyses help in understanding the stability and reactivity of the compound under physiological conditions .
Q & A
Q. What are the common synthetic routes for methyl 4-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Triazole formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core.
- Amidation : Coupling the triazole intermediate with methyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., DCC or EDC) .
- Esterification : Methanol under acidic conditions to finalize the benzoate ester group.
Q. Optimization strategies :
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Adjust stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) to maximize yield .
Table 1 : Example reaction conditions from analogous syntheses:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | CuSO₄·5H₂O, sodium ascorbate, H₂O/THF, 60°C, 12 h | 75–85 | |
| Amidation | DCC, DMAP, CH₂Cl₂, RT, 24 h | 60–70 |
Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what role does SHELXL play in refinement?
X-ray crystallography is critical for confirming molecular geometry and intermolecular interactions. Key steps include:
- Data collection : Use a single-crystal diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
- Structure solution : Employ direct methods (e.g., SHELXS) for phase determination .
- Refinement : SHELXL refines atomic coordinates, displacement parameters, and occupancy factors. It handles anisotropic thermal motion and validates geometric restraints (e.g., bond lengths, angles) .
Q. Common challenges :
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?
- ¹H/¹³C NMR :
- IR :
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Acute toxicity : Use fume hoods, gloves, and goggles (oral/ dermal/inhalation hazards, Category 4) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at –20°C to prevent degradation.
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
- Validation tools : Use PLATON/ADDSYM to check for missed symmetry or disorder .
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles. Adjust torsional parameters if intramolecular strain is detected .
- Data reprocessing : Re-examine integration (e.g., using SAINT) to correct for absorption or scaling errors .
Q. What strategies are effective in optimizing regioselectivity during the synthesis of the 1,2,3-triazole moiety?
- Catalyst tuning : Replace Cu(I) with Ru(II) catalysts to favor 1,5-disubstituted triazoles over 1,4-isomers .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve regiocontrol via rapid heating .
- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) to direct cycloaddition .
Q. How do solvent polarity and catalyst choice influence the yield and purity in the amidation step?
- Polar aprotic solvents : DMF enhances solubility of intermediates but may require post-reaction dialysis to remove traces.
- Catalyst systems : DMAP improves acylation efficiency by stabilizing the active ester intermediate.
- Table 2 : Solvent/catalyst impact on amidation:
| Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | DMAP | 85 | 98.5 |
| THF | None | 60 | 90.2 |
Q. In biological studies, how can the structure-activity relationship (SAR) of this compound be systematically investigated?
- Pharmacophore modeling : Identify critical motifs (e.g., triazole, methoxyphenyl) using docking software (AutoDock Vina) against target proteins .
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy) and assay for activity changes.
- Table 3 : Example SAR modifications and outcomes:
| Modification | Assay Result (IC₅₀, μM) | Target |
|---|---|---|
| Methoxy → Ethoxy | 0.45 → 1.2 | Enzyme X |
| Methyl → H | 0.45 → >10 | Enzyme X |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
